[(2-Bromo-5-methylphenyl)methyl](2,2,2-trifluoroethyl)amine
Beschreibung
(2-Bromo-5-methylphenyl)methylamine is a secondary amine featuring a 2-bromo-5-methylphenylmethyl group attached to a 2,2,2-trifluoroethylamine backbone. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.
Eigenschaften
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-7-2-3-9(11)8(4-7)5-15-6-10(12,13)14/h2-4,15H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLDMDLMJBLLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 5-methylphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2,2,2-trifluoroethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-methylphenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is valuable in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-methylphenyl)methylamine involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Substituents | Key Structural Differences | Impact on Properties |
|---|---|---|---|
| (4-Methoxyphenyl)methylamine | 4-methoxy (electron-donating) on phenyl ring | Methoxy vs. bromo/methyl | Enhanced electron density on aromatic ring; reduced electrophilicity compared to bromo-substituted analog |
| [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine | 2,2-difluoroethoxy at para position | Ethoxy vs. methyl; additional fluorine atoms | Increased polarity and potential hydrogen-bonding capacity |
| 1-(2-Bromo-5-methylphenyl)ethylamine | Ethylamine backbone (vs. trifluoroethyl) | Ethyl (electron-neutral) vs. trifluoroethyl (electron-withdrawing) | Reduced electronegativity; altered solubility and metabolic stability |
| (2-Fluoro-4-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine | Trifluoromethyl and imidazole moieties | Complex heterocyclic system | Enhanced binding affinity in kinase inhibition contexts |
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) increase electrophilicity of the aromatic ring, favoring nucleophilic substitution reactions .
- Trifluoroethyl groups reduce p-π conjugation in amines, as demonstrated by IR spectroscopy studies on nitrosamino analogs . This effect may enhance chemical stability but reduce bioavailability.
Data Tables
Table 1: Physical and Spectral Data of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
